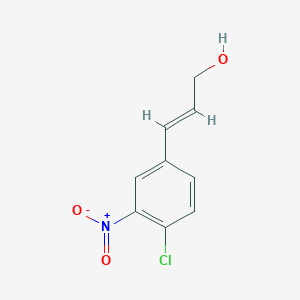
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal.
Reduction: The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal or (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid.
Reduction: (E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol.
Substitution: (E)-3-(4-Amino-3-nitrophenyl)prop-2-en-1-ol or (E)-3-(4-Thio-3-nitrophenyl)prop-2-en-1-ol.
科学的研究の応用
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.
作用機序
The mechanism of action of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may facilitate binding to specific protein sites, enhancing the compound’s activity.
類似化合物との比較
Similar Compounds
(E)-3-(4-Bromo-3-nitrophenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a chloro group.
(E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+ |
InChIキー |
FUJWOXYVUGNWGW-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/CO)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=C(C=C1C=CCO)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)
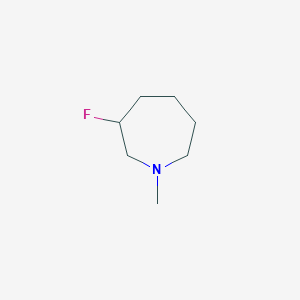



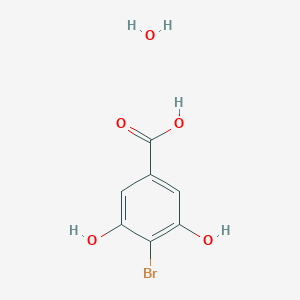
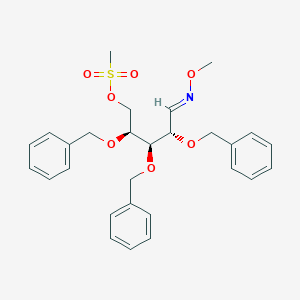


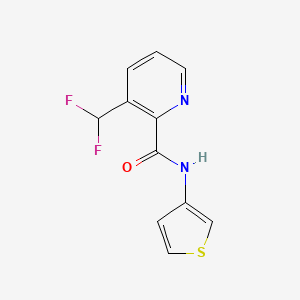
![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)


![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)
